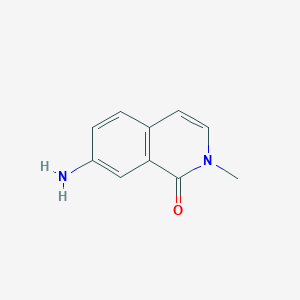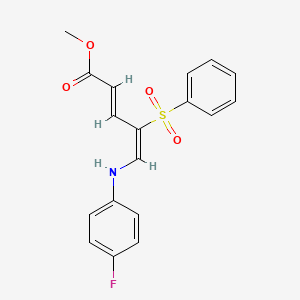
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a complex organic compound that features a combination of fluorinated aniline, phenylsulfonyl, and pentadienoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and phenylsulfonyl chloride. These intermediates are then subjected to a series of reactions including nucleophilic substitution and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Scientific Research Applications
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aniline group can enhance binding affinity to certain proteins, while the phenylsulfonyl group may participate in specific interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chloroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
- Methyl 5-(4-bromoanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
- Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate
Uniqueness
Methyl 5-(4-fluoroanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is unique due to the presence of the fluorine atom in the aniline ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chloro, bromo, and methoxy analogs.
Properties
IUPAC Name |
methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-fluoroanilino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-18(21)12-11-17(13-20-15-9-7-14(19)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-13,20H,1H3/b12-11+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUOLANMDUIAS-AETJLUGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
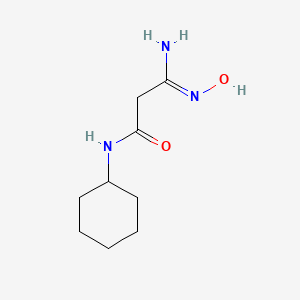
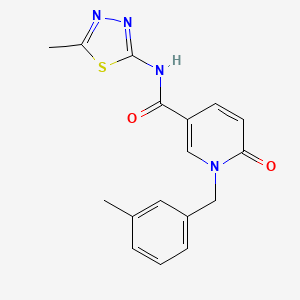
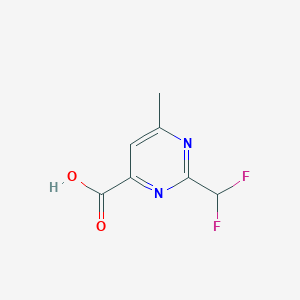
![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
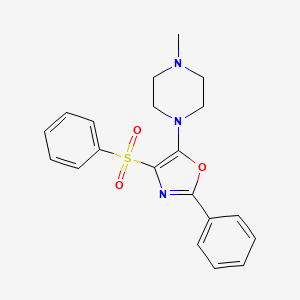
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/new.no-structure.jpg)
![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2689922.png)
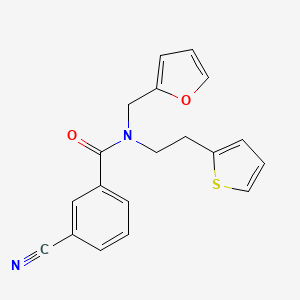
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
